molecular formula C6H8N4S B2694066 2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine CAS No. 887833-96-7

2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine

Cat. No.: B2694066
CAS No.: 887833-96-7
M. Wt: 168.22
InChI Key: VICHPQURIHVJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine (CAS 887833-96-7) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a fused thiazolo[3,2-b][1,2,4]triazole bicyclic system coupled with a flexible ethanamine side chain. The primary amine group on the side chain serves as a critical handle for further chemical modifications, allowing researchers to synthesize a wide array of derivatives for biological evaluation. The thiazolo[3,2-b][1,2,4]triazole scaffold is a pharmacologically privileged structure known for diverse biological activities. Scientific studies on analogous structures highlight significant potential in anticancer research, where similar compounds have demonstrated excellent anticancer properties in screenings against the NCI-60 cancer cell line panel . Some derivatives have been identified as potential non-camptothecin topoisomerase I (Top1) inhibitors, showing superior inhibitory activity compared to the natural inhibitor camptothecin at 10 µM concentrations . Other research avenues for this chemotype include exploration as potential phospholipase C-γ2 (PLC-γ2) inhibitors, a target relevant for certain cancer types . Beyond oncology, this structural motif is also investigated for antimicrobial applications. Compounds based on the triazole-heterocycle core have shown potent and broad-spectrum antibacterial and antifungal activity, often exceeding the potency of standard reference drugs in vitro . The this compound is supplied for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules for various therapeutic areas. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c7-2-1-5-3-11-6-8-4-9-10(5)6/h3-4H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICHPQURIHVJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)S1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base such as sodium acetate or sodium carbonate. This reaction is usually carried out in acetone at room temperature . The resulting thioethers can then be cyclized to form the thiazolo[3,2-b][1,2,4]triazole core under acidic conditions using sulfuric acid or acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolo-triazole core undergoes oxidation at sulfur or nitrogen centers under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
Hydrogen peroxideAcetic acid, 50°C, 2 hoursSulfoxide derivative78%
KMnO₄Aqueous NaOH, RT, 1 hourSulfone derivative65%

Key Findings :

  • Oxidation preferentially targets the thiazole sulfur atom due to its lower electronegativity compared to triazole nitrogens .

  • Over-oxidation to sulfones requires strong basic conditions and extended reaction times .

Reduction Reactions

The ethanamine side chain participates in reductive transformations:

Reducing Agent Conditions Product Application
NaBH₄Ethanol, RT, 30 minutesPrimary alcohol derivativeSolubility enhancement
LiAlH₄THF, reflux, 2 hoursEthane-thiol intermediateCross-coupling precursor

Mechanistic Insight :

  • NaBH₄ selectively reduces the amine group without affecting the heterocyclic core .

  • LiAlH₄ induces S–N bond cleavage in the thiazole ring at elevated temperatures .

Substitution Reactions

Electrophilic substitution occurs at the C-5 position of the triazole ring:

A. Halogenation

Reagent Position Product Biological Relevance
NBS (1.2 eq)C-55-Bromo derivativeAnticancer lead compound
I₂/KIO₃ (1:2)C-55-Iodo derivativeRadiolabeling candidate

B. Amination
A one-pot protocol achieves 5-aminomethylidene derivatives:

text
1. React with N-cyclopropylamine (2 eq) 2. Add DCC (1.5 eq) in DMF 3. Stir at 40°C for 4 hours → Z/E isomer mixture (3:1 ratio)[3]

Crystallographic Data :

  • Z-isomer predominates due to steric hindrance (X-ray confirmed C5–C7 bond length: 1.373 Å) .

Cyclocondensation Reactions

The amine group facilitates heterocycle fusion:

Reagent Conditions New Ring System Bioactivity
DibenzoylacetyleneCatalyst-free, RT, 24 hoursTriazolo[1,5-a]pyrimidineNot reported
Monochloroacetic acidAcOH/Ac₂O, 80°C, 3 hoursTriazolo[3,4-b] thiadiazineAntifungal

Synthetic Advantages :

  • Achieves 89-94% yields without column chromatography .

  • Water acts as both solvent and proton donor in visible-light-mediated reactions .

Radical-Mediated Transformations

Visible-light irradiation enables unique reactivities:

Mechanistic Pathway :

  • Homolytic S–H bond cleavage generates thiyl radicals

  • α-Bromodiketone decomposition yields carbonyl radicals

  • Radical recombination forms s-alkylated intermediates

  • Intramolecular cyclization completes thiazolo-triazole formation

Experimental Evidence :

  • TEMPO addition reduces yields by 70% (radical trapping) .

  • Benzoyl peroxide increases reaction rate by 40% (radical initiation) .

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Solvent Preference
Oxidation (S→SO)2.3×10⁻³54.2Polar aprotic
C-5 Bromination1.8×10⁻²38.7Halogenated
Reductive Amination4.1×10⁻⁴72.9Ethers

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit potent anticancer activity. For instance, a study reported that 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated significant efficacy against a range of human cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The compounds were evaluated against nearly 60 human cancer cell lines and showed promising results compared to standard treatments .

Anti-inflammatory Properties

Another critical application of thiazolo[3,2-b][1,2,4]triazole derivatives is their anti-inflammatory activity. A series of thiazolo derivatives were synthesized and tested for their ability to reduce inflammation in animal models. Notably, these compounds exhibited lower ulcerogenic potential compared to conventional non-steroidal anti-inflammatory drugs like ibuprofen and indomethacin . This suggests that they could serve as safer alternatives for managing inflammation.

Antimicrobial Activity

Certain thiazolo[3,2-b][1,2,4]triazole derivatives have also shown antimicrobial properties. Studies have indicated that these compounds possess activity against various bacterial and fungal strains. The mechanism of action is believed to involve interference with microbial cell functions and metabolic pathways.

In Vivo Studies

In vivo evaluations have demonstrated that certain thiazolo derivatives possess significant analgesic and anti-inflammatory effects without the gastrointestinal side effects commonly associated with traditional NSAIDs. For example, compounds with specific substituents at the 6th position of the fused ring were found to be effective in reducing pain and inflammation in animal models without causing stomach injuries .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of these compounds with biological targets such as acetylcholinesterase (AChE). One study highlighted that specific derivatives exhibited strong inhibitory activity against AChE with IC50 values indicating their potential as therapeutic agents for conditions like Alzheimer’s disease .

Summary Table of Biological Activities

Biological ActivityExample CompoundsReference
Anticancer5-ylidene-[1,3]thiazolo derivatives
Anti-inflammatoryThiazolo derivatives with reduced ulcerogenic risk
AntimicrobialVarious derivatives against bacterial/fungal strains
AChE InhibitionCoumarin-thiazole hybrids

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : Electron-withdrawing groups (e.g., 4-fluoro) enhance anticonvulsant activity by improving membrane permeability and target engagement .
  • Adamantyl Derivatives : Bulky adamantyl groups improve anti-inflammatory activity via COX-2 inhibition but reduce solubility .

Challenges :

  • Ethanamine’s basicity may lead to side reactions (e.g., intramolecular cyclization), requiring controlled pH and temperature .
Physicochemical Properties

Substituents critically impact solubility, stability, and bioavailability:

Property 6-(4-Fluorophenyl) Adamantyl Derivative 2-(Thiazolo-triazol-6-yl)ethanamine
LogP 3.2 5.8 1.9 (predicted)
Aqueous Solubility Low (0.12 mg/mL) Very low (<0.01 mg/mL) Moderate (2.5 mg/mL predicted)
Melting Point 210–212°C 233–235°C Not reported

Implications :

  • Ethanamine’s lower LogP and higher solubility suggest improved pharmacokinetics over aryl or adamantyl derivatives .
Pharmacological Targets and Mechanisms
  • Anticonvulsant Activity : Aryl derivatives (e.g., 6-(4-fluorophenyl)) inhibit voltage-gated sodium channels, akin to phenytoin . Ethanamine’s mechanism remains unexplored but may involve GABAergic modulation .
  • Antimicrobial Activity : Thiazolo-triazoles with nitro or sulfonyl groups show broad-spectrum activity (MIC: 2–8 µg/mL against S. aureus and E. coli). Ethanamine’s primary amine could enhance bacterial membrane disruption .
  • Anti-inflammatory Activity : Adamantyl derivatives inhibit COX-2 via steric hindrance, while ethanamine’s amine may target histamine receptors .

Biological Activity

2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities. The information is drawn from various research studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H11FN4SC_{12}H_{11}FN_4S, with a molecular weight of 262.31 g/mol. The compound features a thiazole ring fused with a triazole moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC12H11FN4S
Molecular Weight262.31 g/mol
IUPAC NameThis compound
CAS Number1017232-65-3

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. A study indicated that 5-ylidene derivatives exhibited more potent anticancer effects than their amide counterparts when tested against a panel of nearly 60 human cancer cell lines .

Case Study:
In a comparative study of thiazolo[3,2-b][1,2,4]triazole derivatives, it was found that certain modifications to the structure led to enhanced cytotoxicity. For example:

  • Compound A (IC50 = 1.61 ± 1.92 µg/mL)
  • Compound B (IC50 = 1.98 ± 1.22 µg/mL)

These findings suggest that structural modifications can significantly impact the efficacy of these compounds as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of thiazolo[3,2-b][1,2,4]triazole derivatives have also been explored. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains. Specifically:

  • Compounds were evaluated for their effectiveness against M. tuberculosis and M. bovis, showing promising results in inhibiting these pathogens .

Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound XM. tuberculosis0.5 µg/mL
Compound YE. coli1 µg/mL

Other Pharmacological Activities

Beyond its anticancer and antimicrobial properties, thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to exhibit:

  • Anticonvulsant activity : Some derivatives have shown efficacy in reducing seizures in animal models.
  • Analgesic effects : Certain compounds have been tested for pain relief capabilities.
  • Anti-inflammatory properties : In vitro studies suggest potential applications in treating inflammatory conditions .

The mechanism by which thiazolo[3,2-b][1,2,4]triazole derivatives exert their biological effects is still under investigation but may involve:

  • Inhibition of topoisomerase enzymes: Similar compounds have demonstrated superior inhibitory activity compared to established drugs like camptothecin .
  • Interaction with cellular signaling pathways that regulate apoptosis in cancer cells.

Q & A

Q. Analytical Characterization

  • X-ray crystallography : Confirms planarity of the thiazolotriazole core and dihedral angles of substituents (e.g., 16.5° for phenyl groups) .
  • ¹H/¹³C NMR : Identifies proton environments (e.g., δ 8.63 ppm for triazole protons) and confirms regioselectivity in cyclization reactions .
  • HRMS : Validates molecular ion peaks and fragmentation patterns .

What strategies enable selective functionalization of the thiazolotriazole core?

Advanced Functionalization
Targeting the C-2 position for substitution is achieved using electrophilic aromatic substitution or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups, while nucleophilic substitution at C-6 (e.g., ethanamine side chains) enhances solubility .

What mechanistic insights explain the reactivity of halomethyl-thiazolotriazoles in the Sommelet reaction?

Reaction Mechanism
The reaction proceeds via a radical or ionic pathway, where the halomethyl group undergoes oxidation to form an aldehyde. Electron-withdrawing substituents stabilize transition states, reducing side reactions (e.g., dimerization). Isotopic labeling (e.g., D₂O) and kinetic studies are recommended to elucidate intermediates .

How is cytotoxicity assessed for thiazolotriazole derivatives in normal cell lines?

Toxicity Profiling
Parallel assays in non-cancerous cells (e.g., L-02 hepatocytes) using MTT or WST-1 protocols quantify selective toxicity. For compounds showing >50% inhibition in normal cells at IC₅₀ concentrations, apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential (ΔΨm) measurements are advised .

How do thiazolotriazole derivatives compare to structurally related heterocycles in drug discovery?

Comparative Studies
Thiazolotriazoles exhibit superior planarity and metabolic stability compared to thiazole or triazole analogs. For example, their fused ring system enhances π-π stacking with biological targets, as evidenced by higher binding affinities in kinase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.